molecular formula C40H70O13 B12784159 Dipentaerythrityl hexapentanoate CAS No. 76185-96-1

Dipentaerythrityl hexapentanoate

Cat. No.: B12784159
CAS No.: 76185-96-1
M. Wt: 759.0 g/mol
InChI Key: DARZXIQICMMEHI-UHFFFAOYSA-N
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Description

Dipentaerythrityl hexapentanoate: is a complex organic compound with the molecular formula C40H70O13 . It is an ester derived from dipentaerythritol and pentanoic acid. This compound is known for its unique structural properties, which include multiple ester linkages and a high degree of molecular flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexapentanoate is synthesized through the esterification of dipentaerythritol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dipentaerythritol with pentanoic acid in the presence of an acid catalyst. The reaction mixture is maintained at an elevated temperature to drive the reaction to completion. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythrityl hexapentanoate primarily undergoes ester hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bonds in the presence of water or alcohols, respectively .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dipentaerythrityl hexapentanoate is used as a building block in the synthesis of complex organic molecules. Its multiple ester linkages make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and transesterification reactions. Its well-defined structure allows for detailed mechanistic studies .

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical intermediates. Its ester linkages are exploited in the design of prodrugs that undergo hydrolysis in vivo to release active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used as a plasticizer in the production of polymers and resins. Its high molecular weight and flexibility enhance the mechanical properties of the final products .

Mechanism of Action

The mechanism of action of dipentaerythrityl hexapentanoate involves the hydrolysis of its ester bonds to release dipentaerythritol and pentanoic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released dipentaerythritol can then participate in various biochemical pathways, while pentanoic acid can be metabolized through beta-oxidation .

Comparison with Similar Compounds

Uniqueness: Dipentaerythrityl hexapentanoate is unique due to its specific ester linkages with pentanoic acid, which confer distinct physical and chemical properties. Its high molecular weight and flexibility make it particularly useful in applications requiring enhanced mechanical properties .

Properties

CAS No.

76185-96-1

Molecular Formula

C40H70O13

Molecular Weight

759.0 g/mol

IUPAC Name

[3-pentanoyloxy-2-[[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propoxy]methyl]-2-(pentanoyloxymethyl)propyl] pentanoate

InChI

InChI=1S/C40H70O13/c1-7-13-19-33(41)48-27-39(28-49-34(42)20-14-8-2,29-50-35(43)21-15-9-3)25-47-26-40(30-51-36(44)22-16-10-4,31-52-37(45)23-17-11-5)32-53-38(46)24-18-12-6/h7-32H2,1-6H3

InChI Key

DARZXIQICMMEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC

Origin of Product

United States

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